molecular formula C3H7ClN4 B1453310 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 955887-11-3

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1453310
M. Wt: 134.57 g/mol
InChI Key: FVKCKPOCZHAKFI-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS Number: 955887-11-3) is a chemical compound with the following properties:



  • IUPAC Name : 2-methyl-2H-1,2,3-triazol-4-ylamine hydrochloride

  • Molecular Formula : C₃H₆N₄·HCl

  • Molecular Weight : 134.57 g/mol

  • Physical Form : Solid

  • Storage Temperature : Room temperature (RT)

  • Purity : 95%

  • Country of Origin : Kazakhstan



Molecular Structure Analysis

The molecular structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride consists of a triazole ring with a methyl group attached at the 2-position. The hydrochloride salt forms due to the presence of the chloride ion.



Chemical Reactions Analysis

While specific chemical reactions involving this compound were not explicitly documented, it is essential to investigate potential reactivity with other compounds, functional groups, and catalysts. Further studies are warranted to elucidate its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability and handling conditions.

  • Spectral Data : Collect NMR, IR, and UV-Vis spectra to characterize the compound.

  • Crystallography : Explore its crystal structure using X-ray crystallography.


Scientific Research Applications

Synthesis and Antimicrobial Activities

One notable study involves the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. The research outlines the synthesis process of various derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and triazolo[3,4-b][1,3]benzoxazoles from ester ethoxycarbonylhydrazones with primary amines. These compounds were tested for their antimicrobial properties, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Reaction Studies with Hydrazine Derivatives

Another study explored the reaction of 4-acetyl-1,2,3-triazole-5-ol sodium salt with hydrazine derivatives, leading to the synthesis of 5-methyl-1,2,3-triazol-4-phenylcarboxamide-phenylamide and bis-5,5'-dimethyl-[1,1']bi[[1,2,3]triazolyl]-4,4'-dicarboxylic acid derivatives. This study highlights the chemical versatility of triazole compounds and their potential for creating novel heterocyclic systems (M. Yu., 2015).

Development of Energetic Materials

Research into energetic materials has also been conducted, with triazole derivatives playing a key role. For example, a study on the synthesis of energetic salts from bi(1,2,4-triazoles) through protonation with various acids demonstrated the potential of triazole compounds in the development of new energetic materials. These salts exhibited significant heats of combustion and formation, indicating their potential use in explosive and propellant formulations (Xue et al., 2005).

Corrosion Inhibition

Triazole compounds have also been studied for their corrosion inhibition properties. A particular study evaluated the effectiveness of triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. The inhibitors showed increased efficiency with concentration and demonstrated potential for protecting steel structures against corrosion in industrial applications (Chaitra et al., 2015).

Safety And Hazards


  • Handling Precautions : Follow standard laboratory safety practices when working with this compound.

  • Toxicity : Assess its toxicity profile, especially considering its amine functionality.

  • Environmental Impact : Investigate its environmental persistence and potential harm.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore derivatives of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride for enhanced properties.

  • Applications : Assess its applications in materials science, catalysis, or other fields.


properties

IUPAC Name

2-methyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-5-2-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKCKPOCZHAKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679337
Record name 2-Methyl-2H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

CAS RN

955887-11-3
Record name 2-Methyl-2H-1,2,3-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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